molecular formula C6H8F5NO2S B2492456 3-((Difluoromethyl)thio)azetidine tfa CAS No. 2416228-78-7

3-((Difluoromethyl)thio)azetidine tfa

Cat. No.: B2492456
CAS No.: 2416228-78-7
M. Wt: 253.19
InChI Key: UOEHTOLLPTWBFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Difluoromethyl)thio)azetidine tfa is a useful research compound. Its molecular formula is C6H8F5NO2S and its molecular weight is 253.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Medicinally Important Derivatives : Trifluoroacetic acid (TFA) has been utilized in a transition-metal-free, three-component coupling involving N-substituted aziridines, arynes, and water. This reaction has been shown to produce medicinally important N-aryl β-amino alcohol derivatives and, when azetidines are used, N-aryl γ-amino alcohol derivatives (Roy, Baviskar, & Biju, 2015).

  • Development of Novel Ligands for Nicotinic Receptors : A study synthesized 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, which could be a novel ligand for nicotinic receptors. The synthesis involved coupling [11C]iodomethane with a specific azetidine-1-carboxylate, followed by deprotection using trifluoroacetic acid (Karimi & Långström, 2002).

  • Chemical Synthesis of Diverse α-(Trifluoromethyl)amines : A method for synthesizing nonactivated 1-alkyl-2-(trifluoromethyl)azetidines was developed. This approach highlights the reactivity of 2-CF(3)-azetidines by means of quaternization and subsequent regiospecific ring opening, indicating a difference in reactivity compared to azetidines with other electron-withdrawing groups at C2 (Kenis et al., 2012).

  • Prodrug Synthesis : Trifluoroacetic acid was used in synthesizing prodrugs of 3′‐azido‐3′‐deoxythymidine (AZT) and 3′‐deoxy‐3′‐fluorothymidine (FLT), showcasing a new potential delivery system (Zahran et al., 1996).

  • Semipinacol or Spiroepoxy Azetidine Formation : Azetidine derivatives can undergo divergent strain‐release reactions upon N‐activation, demonstrating the potential for semipinacol rearrangement to give keto 1,3,3‐substituted azetidines or the formation of spiroepoxy azetidines (Gregson, Noble, & Aggarwal, 2021).

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines : The synthesis of 3-aryl-3-sulfanyl azetidines from azetidine-3-ols via a mild Fe-catalyzed thiol alkylation is a notable application, especially considering its potential in drug discovery programs (Dubois et al., 2019).

  • Synthesis of Enantiopure Azetidine-2-Carboxylic Acids : Research on azetidine-2-carboxylic acid (Aze) analogs with heteroatomic side chains at the 3-position has led to the synthesis of these compounds by modification of a specific azetidine tert-butyl ester, illustrating their use in studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Properties

IUPAC Name

3-(difluoromethylsulfanyl)azetidine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NS.C2HF3O2/c5-4(6)8-3-1-7-2-3;3-2(4,5)1(6)7/h3-4,7H,1-2H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNAHTPEABPIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)SC(F)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.